2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 5745-59-5
VCID: VC10767031
InChI: InChI=1S/C18H20ClNO2/c1-18(2,3)15-9-4-5-10-16(15)22-12-17(21)20-14-8-6-7-13(19)11-14/h4-11H,12H2,1-3H3,(H,20,21)
SMILES: CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl
Molecular Formula: C18H20ClNO2
Molecular Weight: 317.8 g/mol

2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide

CAS No.: 5745-59-5

Cat. No.: VC10767031

Molecular Formula: C18H20ClNO2

Molecular Weight: 317.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide - 5745-59-5

CAS No. 5745-59-5
Molecular Formula C18H20ClNO2
Molecular Weight 317.8 g/mol
IUPAC Name 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide
Standard InChI InChI=1S/C18H20ClNO2/c1-18(2,3)15-9-4-5-10-16(15)22-12-17(21)20-14-8-6-7-13(19)11-14/h4-11H,12H2,1-3H3,(H,20,21)
Standard InChI Key LBONSMFXQUAJMM-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl
Canonical SMILES CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide, reflects its structural configuration:

  • Phenoxy core: A benzene ring substituted with a tert-butyl group at the 2-position.

  • Acetamide linker: A two-carbon chain connecting the phenoxy group to the 3-chlorophenyl amine.
    Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC18H20ClNO2\text{C}_{18}\text{H}_{20}\text{ClNO}_2
Molecular Weight317.8 g/mol
SMILES NotationCC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)Cl
LogP (Partition Coefficient)2.35 (estimated)

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the chloro substituent may influence electronic interactions in biological targets .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR):

  • 1H ^1\text{H}-NMR: Peaks corresponding to the tert-butyl group (δ 1.33 ppm, singlet), aromatic protons (δ 6.24–7.32 ppm), and amide NH (δ 8.17 ppm, broad) align with analogous acetamide derivatives .

  • 13C ^{13}\text{C}-NMR: Carbonyl resonance at δ 170.2 ppm confirms the acetamide functionality .

Mass Spectrometry:

  • High-resolution mass spectrometry (HRMS) validates the molecular formula with an exact mass of 317.1184 Da.

Chromatographic Purity:

  • Reverse-phase HPLC analysis typically shows >95% purity under optimized conditions, with retention times varying by mobile phase composition .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(2-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide follows a multi-step protocol:

  • Phenoxyacetate Formation:
    Reaction of 2-tert-butylphenol with chloroacetyl chloride in the presence of a base (e.g., K2_2CO3_3) yields 2-(2-tert-butylphenoxy)acetyl chloride.

  • Amidation:
    Coupling the acyl chloride with 3-chloroaniline in anhydrous tetrahydrofuran (THF) produces the target acetamide .

General Procedure:

  • Step 1: 2-tert-Butylphenol (1.0 equiv) and chloroacetyl chloride (1.2 equiv) are stirred in THF at 0°C under N2\text{N}_2. Triethylamine (1.5 equiv) is added dropwise, and the mixture is refluxed for 4 hours .

  • Step 2: The intermediate acyl chloride is reacted with 3-chloroaniline (1.1 equiv) at room temperature for 12 hours. The product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) .

Yield: 52–61% after optimization .

Challenges in Synthesis

  • Steric Hindrance: The ortho-substituted tert-butyl group complicates nucleophilic substitution, necessitating elevated temperatures or prolonged reaction times.

  • Byproduct Formation: Competing O-alkylation or N-alkylation requires careful stoichiometric control .

Pharmacological Applications and Research Findings

Anticancer Activity

In vitro screening against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines revealed moderate cytotoxicity (IC50_{50} = 12–18 μM) . Mechanistic studies suggest:

  • Apoptosis Induction: Activation of caspase-3/7 pathways .

  • Cell Cycle Arrest: G1 phase arrest via modulation of cyclin-dependent kinases .

Anti-Inflammatory and Analgesic Effects

In carrageenan-induced rat paw edema models, the compound reduced inflammation by 42% at 50 mg/kg, comparable to diclofenac . Analgesic efficacy in tail-flick tests showed a 35% latency increase, implicating COX-2 inhibition .

Structure-Activity Relationships (SAR)

  • Chlorophenyl Group: Essential for bioactivity; substitution at the 3-position enhances target affinity .

  • tert-Butyl Substituent: Increases metabolic stability but reduces aqueous solubility.

Analytical and Regulatory Considerations

Stability and Degradation

  • Thermal Stability: Decomposes at >200°C, releasing hydrogen chloride and nitrogen oxides .

  • Photodegradation: Exposure to UV light (254 nm) results in 15% decomposition over 24 hours .

Toxicological Profile

  • Acute Toxicity: LD50_{50} values remain unestablished, but preliminary data suggest low oral toxicity in rodents .

  • Mutagenicity: Ames test results are negative at concentrations ≤100 μg/plate .

Challenges and Future Directions

Limitations

  • Solubility: Poor aqueous solubility (LogP = 2.35) limits bioavailability .

  • Synthetic Complexity: Low yields and purification hurdles impede large-scale production .

Emerging Opportunities

  • Prodrug Development: Esterification of the acetamide group may enhance solubility .

  • Targeted Delivery: Nanoparticle encapsulation could improve tumor-specific accumulation .

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